molecular formula C21H20FN3O3 B5179251 4-[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one

4-[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one

Cat. No.: B5179251
M. Wt: 381.4 g/mol
InChI Key: KESDQBVBPCCISF-UHFFFAOYSA-N
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Description

4-[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a fluorophenyl group, and a piperazinone moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved by condensing 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

    Formation of the Piperazinone Moiety: The piperazinone ring can be synthesized by reacting a suitable diamine with a diketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4-[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a fluorescent probe due to its benzoxazole ring.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function, while the fluorophenyl group can enhance binding affinity to certain proteins. The piperazinone moiety may interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one
  • 4-[2-[(2-Bromophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one
  • 4-[2-[(2-Methylphenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one

Uniqueness

The presence of the fluorophenyl group in 4-[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one enhances its chemical stability and binding affinity compared to its chloro, bromo, and methyl analogs. This makes it a more potent compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

4-[2-[(2-fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-21(2)20(27)23-9-10-25(21)19(26)14-7-8-16-17(11-14)28-18(24-16)12-13-5-3-4-6-15(13)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESDQBVBPCCISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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